molecular formula C19H15N3O2 B14161945 4-Nitro-N,N'-diphenylbenzenecarboximidamide CAS No. 19555-22-7

4-Nitro-N,N'-diphenylbenzenecarboximidamide

Cat. No.: B14161945
CAS No.: 19555-22-7
M. Wt: 317.3 g/mol
InChI Key: IFLLSLXCZDNGHH-UHFFFAOYSA-N
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Description

4-Nitro-N,N’-diphenylbenzenecarboximidamide is an organic compound with the molecular formula C13H12ClN3O2 It is known for its unique chemical structure, which includes a nitro group and a diphenylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N,N’-diphenylbenzenecarboximidamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with diphenylamine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Nitro-N,N’-diphenylbenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N,N’-diphenylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

4-Nitro-N,N’-diphenylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N,N’-diphenylbenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-pentylbenzenesulfonamide
  • 4-Nitro-N-propionylbenzamide
  • N,N-dimethyl-N’- (4-nitro-1-naphthyl)imidoformamide hydrochloride

Uniqueness

4-Nitro-N,N’-diphenylbenzenecarboximidamide is unique due to its specific combination of a nitro group and a diphenylbenzenecarboximidamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

19555-22-7

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

4-nitro-N,N'-diphenylbenzenecarboximidamide

InChI

InChI=1S/C19H15N3O2/c23-22(24)18-13-11-15(12-14-18)19(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI Key

IFLLSLXCZDNGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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